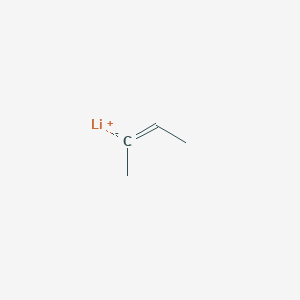
Lithium, (1-methyl-1-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (1-methyl-1-propenyl)-, also known by its chemical formula C4H7Li, is an organolithium compound. It is a member of the organometallic family, characterized by the presence of a direct bond between a carbon atom and a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility as a reagent in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium, (1-methyl-1-propenyl)- can be synthesized through the reaction of 1-methyl-1-propenyl chloride with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture . The general reaction is as follows: [ \text{C4H7Cl} + 2\text{Li} \rightarrow \text{C4H7Li} + \text{LiCl} ]
Industrial Production Methods: While specific industrial production methods for Lithium, (1-methyl-1-propenyl)- are not extensively documented, the general principles of organolithium compound synthesis apply. These methods often involve the use of large-scale reactors with stringent control over moisture and temperature to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium, (1-methyl-1-propenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Substitution Reactions: It can react with various electrophiles, replacing the lithium atom with another group.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halides: Reacts with alkyl halides to form substituted alkenes.
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
Substituted Alkenes: From reactions with alkyl halides.
Applications De Recherche Scientifique
Lithium, (1-methyl-1-propenyl)- is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which Lithium, (1-methyl-1-propenyl)- exerts its effects involves its role as a nucleophile. The lithium atom, being highly electropositive, makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic character is central to its reactivity in forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Propynyllithium: Another organolithium compound used in similar nucleophilic addition reactions.
Methyllithium: A simpler organolithium compound with similar reactivity but different applications.
Uniqueness: Lithium, (1-methyl-1-propenyl)- is unique due to its specific structure, which provides distinct reactivity patterns compared to other organolithium compounds. Its ability to form substituted alkenes and alcohols makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
57012-95-0 |
|---|---|
Formule moléculaire |
C4H7Li |
Poids moléculaire |
62.1 g/mol |
Nom IUPAC |
lithium;but-2-ene |
InChI |
InChI=1S/C4H7.Li/c1-3-4-2;/h3H,1-2H3;/q-1;+1 |
Clé InChI |
VHLNMMDUKGUXCG-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC=[C-]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
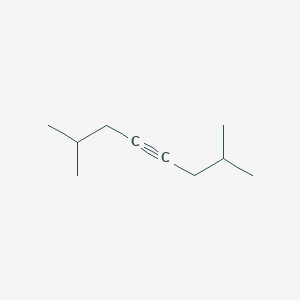

![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
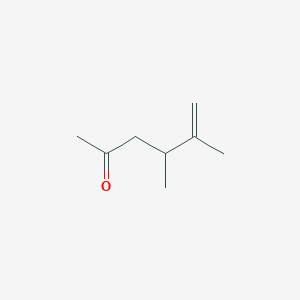

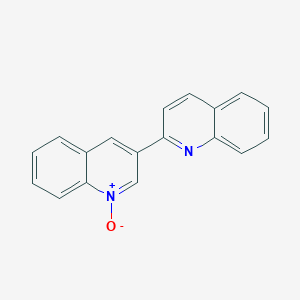

![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
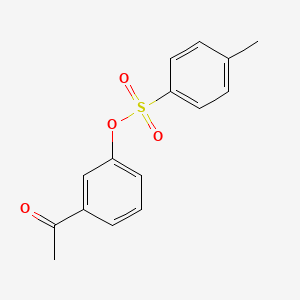

![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
